molecular formula C23H31N3O B11387993 5,7-diethyl-2-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

5,7-diethyl-2-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B11387993
M. Wt: 365.5 g/mol
InChI Key: KRYFHYSXWHRZKT-UHFFFAOYSA-N
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Description

This compound is a fascinating member of the indole family, which plays a crucial role in natural products, drugs, and cell biology. Its complex structure combines elements of indole, diazatricycloalkane, and ester functionalities. Let’s explore its synthesis, properties, and applications.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One possible route is the Fischer indole synthesis , which starts from optically active cyclohexanone and phenylhydrazine hydrochloride. Methanesulfonic acid (MsOH) catalyzes the reaction under reflux in methanol, yielding the tricyclic indole product . Further transformations can lead to the desired compound.

Industrial Production:: While industrial-scale production methods for this specific compound are not widely documented, the synthesis typically involves carefully controlled reactions and purification steps to achieve high yields and purity.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various functional groups.

    Reduction: Reduction processes can modify the indole ring or other functional groups.

    Substitution: Substituents on the indole ring can be replaced by other groups.

    Cyclization: The diazatricycloalkane moiety may participate in cyclization reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

    Substitution: Various nucleophiles (e.g., amines, halides) and appropriate conditions.

    Cyclization: Acidic or basic conditions to promote intramolecular reactions.

Major Products:: The specific products depend on the reaction conditions and substituents present. Careful design of synthetic pathways can yield derivatives with desired properties.

Scientific Research Applications

Chemistry::

    Building Blocks: Researchers use this compound as a building block for more complex molecules due to its unique structure.

    Drug Discovery: Its indole scaffold makes it valuable for designing potential drug candidates.

Biology and Medicine::

    Anticancer Properties: Indole derivatives have shown promise in cancer treatment. Further studies are needed to explore this compound’s potential.

    Neuropharmacology: Indole-based compounds often interact with neurotransmitter receptors, making them relevant for neurological research.

Industry::

    Fine Chemicals: Industries may use this compound as an intermediate for specialty chemicals.

    Materials Science: Its structure could inspire novel materials with specific properties.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with cellular targets, signaling pathways, or enzymatic processes.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, exploring related indole derivatives and comparing their properties would provide valuable insights.

Properties

Molecular Formula

C23H31N3O

Molecular Weight

365.5 g/mol

IUPAC Name

5,7-diethyl-2-(1-ethyl-2-methylindol-3-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C23H31N3O/c1-5-22-12-24-14-23(6-2,21(22)27)15-25(13-22)20(24)19-16(4)26(7-3)18-11-9-8-10-17(18)19/h8-11,20H,5-7,12-15H2,1-4H3

InChI Key

KRYFHYSXWHRZKT-UHFFFAOYSA-N

Canonical SMILES

CCC12CN3CC(C1=O)(CN(C2)C3C4=C(N(C5=CC=CC=C54)CC)C)CC

Origin of Product

United States

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